1-(4-Bromo-2-chlorophenyl)-2-methoxyethan-1-amine hydrochloride
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Overview
Description
1-(4-Bromo-2-chlorophenyl)-2-methoxyethan-1-amine hydrochloride is a chemical compound with significant interest in various scientific fields It is characterized by the presence of bromine, chlorine, and methoxy groups attached to an ethanamine backbone
Preparation Methods
The synthesis of 1-(4-Bromo-2-chlorophenyl)-2-methoxyethan-1-amine hydrochloride typically involves multiple steps, starting from readily available precursorsThe final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-(4-Bromo-2-chlorophenyl)-2-methoxyethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The presence of halogens (bromine and chlorine) makes this compound susceptible to nucleophilic substitution reactions.
Scientific Research Applications
1-(4-Bromo-2-chlorophenyl)-2-methoxyethan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2-chlorophenyl)-2-methoxyethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogens and the methoxy group can influence its binding affinity and selectivity. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and the nature of the target .
Comparison with Similar Compounds
1-(4-Bromo-2-chlorophenyl)-2-methoxyethan-1-amine hydrochloride can be compared with other similar compounds, such as:
4-Bromo-2-chlorophenol: Shares the bromine and chlorine substituents but lacks the methoxy and ethanamine groups.
(4-Bromo-2-chlorophenyl)(morpholino)methanone: Contains a morpholino group instead of the methoxy and ethanamine groups.
Profenofos: An organophosphate insecticide with a similar aromatic structure but different functional groups and applications
Properties
Molecular Formula |
C9H11BrClNO |
---|---|
Molecular Weight |
264.54 g/mol |
IUPAC Name |
1-(4-bromo-2-chlorophenyl)-2-methoxyethanamine |
InChI |
InChI=1S/C9H11BrClNO/c1-13-5-9(12)7-3-2-6(10)4-8(7)11/h2-4,9H,5,12H2,1H3 |
InChI Key |
YDQMIEAKVHHQBN-UHFFFAOYSA-N |
Canonical SMILES |
COCC(C1=C(C=C(C=C1)Br)Cl)N |
Origin of Product |
United States |
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